molecular formula C14H22ClNO B2571241 6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2225144-08-9

6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2571241
CAS No.: 2225144-08-9
M. Wt: 255.79
InChI Key: AXLXCPJMZHGYGK-UHFFFAOYSA-N
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Description

6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a 2,2-dimethylpropoxy group attached to the 6th position of the tetrahydroisoquinoline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

    Introduction of the 2,2-Dimethylpropoxy Group: This step involves the alkylation of the tetrahydroisoquinoline core with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Hydrochloride Salt: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and dihydro derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may act as an agonist or antagonist at various receptor sites, influencing neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline: The parent compound without the 2,2-dimethylpropoxy group.

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog with no substituents on the ring.

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A similar compound with a methoxy group instead of the 2,2-dimethylpropoxy group.

Uniqueness

6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the bulky 2,2-dimethylpropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its selectivity and potency in various applications compared to its simpler analogs.

Properties

IUPAC Name

6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-14(2,3)10-16-13-5-4-12-9-15-7-6-11(12)8-13;/h4-5,8,15H,6-7,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLXCPJMZHGYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC2=C(CNCC2)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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